molecular formula C11H17O3PS B3418084 Diethyl phenylthiomethylphosphonate CAS No. 1190788-52-3

Diethyl phenylthiomethylphosphonate

Cat. No.: B3418084
CAS No.: 1190788-52-3
M. Wt: 261.28 g/mol
InChI Key: FBUXEPJJFVDUFE-DETAZLGJSA-N
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Biochemical Analysis

Biochemical Properties

Diethyl phenylthiomethylphosphonate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules, potentially leading to various biochemical effects . Additionally, this compound can interact with other proteins and enzymes involved in cellular signaling pathways, affecting their activity and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to changes in cellular responses . Moreover, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These changes in gene expression can have downstream effects on cellular metabolism, potentially altering the production and utilization of various metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These interactions can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These long-term effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying the compound’s biochemical properties .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosage selection in experimental studies involving the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell . Additionally, this compound can affect the activity of other metabolic enzymes, potentially altering the balance of metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . The compound can be transported across cellular membranes by active transport mechanisms, involving specific transporter proteins . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s overall activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its biochemical activity . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function . These subcellular localization patterns are crucial for understanding the compound’s overall biochemical effects and mechanisms of action .

Comparison with Similar Compounds

Diethyl phenylthiomethylphosphonate can be compared with other similar compounds, such as diethyl phosphonate and diethyl methylthiobenzyl phosphonate .

    Diethyl phosphonate: This compound is a simpler phosphonate ester with a similar structure but lacks the phenylthio group.

    Diethyl methylthiobenzyl phosphonate: This compound is structurally similar to this compound but has a methyl group instead of a phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and stability properties .

Properties

CAS No.

1190788-52-3

Molecular Formula

C11H17O3PS

Molecular Weight

261.28 g/mol

IUPAC Name

diethoxyphosphoryl(113C)methylsulfanylbenzene

InChI

InChI=1S/C11H17O3PS/c1-3-13-15(12,14-4-2)10-16-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3/i10+1

InChI Key

FBUXEPJJFVDUFE-DETAZLGJSA-N

Isomeric SMILES

CCOP(=O)([13CH2]SC1=CC=CC=C1)OCC

SMILES

CCOP(=O)(CSC1=CC=CC=C1)OCC

Canonical SMILES

CCOP(=O)(CSC1=CC=CC=C1)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 40.0 grams (0.25 mole) of phenylthiomethyl chloride and 58.2 grams (0.35 mole) of triethylphosphite was heated at 150°-160° C. for 4 hours, cooled and excess triethylphosphite removed by evaporation under reduced pressure. The residue was purified by distillation to give 61.1 grams (93.1%) of diethyl phenylthiomethylphosphonate; b.p. 155° C./0.6 mm. The nmr and the ir spectra were consistent with the assigned structure.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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